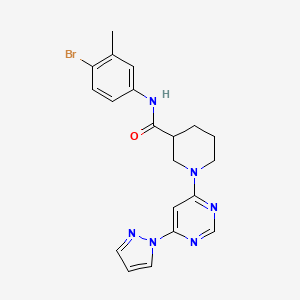

3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

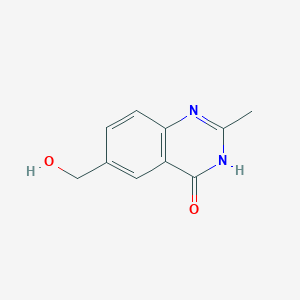

The compound “3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The presence of a bromo group and a methyl group on the phenyl ring, a thioxo group on the 2-position, and a ketone group on the 4-position makes this compound unique.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core, with a bromo and a methyl group attached to the 2-position of the phenyl ring, a thioxo group at the 2-position, and a ketone group at the 4-position .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The presence of the bromo group on the phenyl ring could make this compound a good candidate for further functionalization through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

A series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds similar to 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, have been synthesized and found to possess antimicrobial and anticonvulsant activities. Specifically, some compounds showed broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives demonstrated potent anticonvulsant activity, highlighting the potential of these compounds in pharmacological research (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Chemical Synthesis Techniques

Research has been conducted on the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, utilizing techniques like copper-catalyzed tandem reactions. These methods provide efficient routes for creating such compounds, which are valuable in further exploring their applications in various scientific fields (Wang, Zhao, & Xi, 2011).

Antibacterial Properties

Studies on similar compounds, such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, have shown significant antibacterial activity against a range of microorganisms, including Staphylococcus aureus, Bacillus species, and Escherichia coli. These findings suggest the potential use of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones in developing new antibacterial agents (Osarumwense, 2022).

Crystal Structure Analysis

The crystal structure of related compounds, such as 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has been elucidated, providing insights into their molecular configurations. Such structural analyses are essential for understanding the chemical properties and potential applications of these compounds (Saeed & Flörke, 2011).

Antiviral and Cytotoxic Activities

Some 2,3-disubstitutedquinazolin-4(3H)-ones have exhibited distinct antiviral activity against viruses like Herpes simplex and vaccinia. This highlights the potential of these compounds in antiviral research and therapy development (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the reaction of 2-amino-4-(2-bromo-4-methylphenyl)thiazole with ethyl acetoacetate, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-amino-4-(2-bromo-4-methylphenyl)thiazole", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-(2-bromo-4-methylphenyl)thiazole in ethanol and add ethyl acetoacetate and sodium ethoxide. Heat the mixture under reflux for 6 hours.", "Step 2: Cool the reaction mixture and add sulfuric acid to adjust the pH to 2. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by heating it with sulfuric acid under reflux for 4 hours.", "Step 4: Cool the reaction mixture and add hydrogen peroxide to oxidize the product. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by recrystallization from ethanol to obtain 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one." ] } | |

| 140136-66-9 | |

Fórmula molecular |

C15H11BrN2OS |

Peso molecular |

347.23 |

Nombre IUPAC |

3-(2-bromo-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C15H11BrN2OS/c1-9-6-7-13(11(16)8-9)18-14(19)10-4-2-3-5-12(10)17-15(18)20/h2-8H,1H3,(H,17,20) |

Clave InChI |

KDWAKMSDABYACA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate](/img/structure/B2373412.png)

![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2373413.png)

![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2373417.png)

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)

![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)

![N-(2-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2373434.png)